Azido-PEG36-acid
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Overview
Description
Azido-PEG36-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile tool in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG36-acid is synthesized through a series of chemical reactions involving the functionalization of PEG with azide and carboxylic acid groups. The general synthetic route includes:
Activation of PEG: The PEG chain is activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.
Carboxylation: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Azidation: The azidation step is carried out in a continuous flow reactor to enhance efficiency and safety.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
Azido-PEG36-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of copper catalysts to form stable triazole linkages (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide group reacts with strained alkynes like dibenzocyclooctyne (DBCO) without the need for a catalyst.
Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of coupling agents like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Strained Alkynes: Such as DBCO for SPAAC reactions.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) for amide bond formation
Major Products
Triazole Linkages: Formed through click chemistry.
Amide Bonds: Formed through reactions with primary amines
Scientific Research Applications
Azido-PEG36-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules for studying protein-protein interactions and cellular processes.
Medicine: Employed in the development of drug delivery systems and targeted therapies, particularly in the synthesis of PROTACs for selective protein degradation.
Industry: Utilized in the production of functionalized materials and nanotechnology applications .
Mechanism of Action
Azido-PEG36-acid exerts its effects through its functional groups:
Azide Group: Participates in click chemistry and SPAAC reactions, enabling the formation of stable triazole linkages.
Carboxylic Acid Group: Reacts with primary amines to form amide bonds, facilitating the conjugation of various molecules
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG24-acid
- Azido-PEG12-acid
- Azido-PEG4-acid
- Azido-PEG-NHS ester
- Azido-PEG-TFP ester
Uniqueness
Azido-PEG36-acid stands out due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and extended reach, such as in the synthesis of large biomolecules and drug delivery systems .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H149N3O38/c76-78-77-2-4-82-6-8-84-10-12-86-14-16-88-18-20-90-22-24-92-26-28-94-30-32-96-34-36-98-38-40-100-42-44-102-46-48-104-50-52-106-54-56-108-58-60-110-62-64-112-66-68-114-70-72-116-74-73-115-71-69-113-67-65-111-63-61-109-59-57-107-55-53-105-51-49-103-47-45-101-43-41-99-39-37-97-35-33-95-31-29-93-27-25-91-23-21-89-19-17-87-15-13-85-11-9-83-7-5-81-3-1-75(79)80/h1-74H2,(H,79,80) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJZHCLFGVJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H149N3O38 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1701.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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